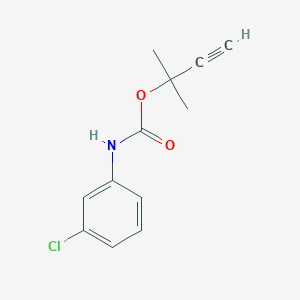![molecular formula C28H36N2O4 B11592517 ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11592517.png)
ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the carboxylate group: This step involves esterification, where the indole derivative reacts with ethyl chloroformate in the presence of a base.
Attachment of the hydroxypropoxy group: This can be done through a nucleophilic substitution reaction, where the indole derivative reacts with an epoxide.
Cyclohexylamino group addition: This step involves the reaction of the hydroxypropoxy derivative with cyclohexylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The hydroxypropoxy and cyclohexylamino groups play crucial roles in these interactions, enhancing binding affinity and specificity.
類似化合物との比較
Ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core but different functional groups.
Serotonin: A neurotransmitter with an indole structure, highlighting the importance of the indole core in biological activity.
Tryptophan: An essential amino acid with an indole ring, emphasizing the role of indole derivatives in biochemistry.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other indole derivatives.
特性
分子式 |
C28H36N2O4 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C28H36N2O4/c1-4-33-28(32)27-20(3)30(22-12-10-19(2)11-13-22)26-15-14-24(16-25(26)27)34-18-23(31)17-29-21-8-6-5-7-9-21/h10-16,21,23,29,31H,4-9,17-18H2,1-3H3 |
InChIキー |
DFWGRTKYMKXIMY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3CCCCC3)O)C4=CC=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11592437.png)
![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![(2Z)-6-benzyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592449.png)
![(5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11592458.png)

![(5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592478.png)

![N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11592492.png)
![6-tert-butyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592501.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate](/img/structure/B11592505.png)
![4-[4-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B11592507.png)
![2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11592510.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592511.png)
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592521.png)
